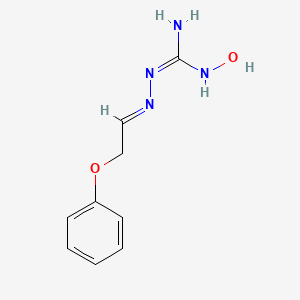![molecular formula C19H14Cl2N2O5S2 B15284452 5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15284452.png)
5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of two benzylidene groups, each substituted with chloro, hydroxy, and methoxy groups, attached to a thiazolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chloro-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, converting them to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological studies, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways in pathogens and cancer cells makes it a potential therapeutic agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
作用機序
The mechanism of action of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or cell cycle regulation, depending on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-chloro-4-hydroxy-5-methoxybenzaldehyde
- Thiosemicarbazide
- 2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one lies in its dual benzylidene substitution and the presence of both chloro and methoxy groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
特性
分子式 |
C19H14Cl2N2O5S2 |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
(5Z)-5-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(E)-(2-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14Cl2N2O5S2/c1-27-15-3-9(11(20)6-13(15)24)5-17-18(26)23(19(29)30-17)22-8-10-4-16(28-2)14(25)7-12(10)21/h3-8,24-25H,1-2H3/b17-5-,22-8+ |
InChIキー |
DSLWNXGZJGUNFS-OCGTYUBOSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=C(C=C3Cl)O)OC)Cl)O |
正規SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=C(C=C3Cl)O)OC)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284369.png)
![4-[(Mesitylimino)methyl]benzene-1,3-diol](/img/structure/B15284377.png)
![2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B15284378.png)
![4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B15284383.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B15284386.png)
![ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15284388.png)

![2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide](/img/structure/B15284395.png)
![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B15284405.png)
![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid](/img/structure/B15284410.png)
![6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15284420.png)
![4-chloro-3-[5-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15284426.png)
![ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate](/img/structure/B15284430.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284438.png)
